Cas no 2091167-66-5 (2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile)

2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2091167-66-5
- AKOS026724704
- F2198-6136
- SCHEMBL11782644
- 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile
- 1H-Pyrazole-1-acetonitrile, 5-hydroxy-3-methyl-
-
- Inchi: 1S/C6H7N3O/c1-5-4-6(10)9(8-5)3-2-7/h4,8H,3H2,1H3
- InChI Key: YONIIZAFTZHATN-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)NN1CC#N
Computed Properties
- Exact Mass: 137.058911855g/mol
- Monoisotopic Mass: 137.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.1Ų
- XLogP3: 0.1
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 331.9±32.0 °C(Predicted)
- pka: 8.14±0.50(Predicted)
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6136-10g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | H179236-500mg |
2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | H179236-100mg |
2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2198-6136-0.25g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2198-6136-5g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2198-6136-2.5g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | H179236-1g |
2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 1g |
$ 475.00 | 2022-06-04 | ||
Life Chemicals | F2198-6136-1g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F2198-6136-0.5g |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile |
2091167-66-5 | 95%+ | 0.5g |
$318.0 | 2023-09-06 |
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile Related Literature
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Additional information on 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile
Research Brief on 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile (CAS: 2091167-66-5) in Chemical Biology and Pharmaceutical Applications
2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile (CAS: 2091167-66-5) is a pyrazole derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound, characterized by its hydroxyl and nitrile functional groups, exhibits unique reactivity and binding properties, making it a promising candidate for the development of novel therapeutics. Recent studies have explored its applications in targeting specific enzymes and pathways, particularly in oncology and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile on cyclin-dependent kinases (CDKs), a family of enzymes critical for cell cycle regulation. The research demonstrated that this compound exhibits selective inhibition of CDK2 and CDK6, with IC50 values in the low micromolar range. Molecular docking simulations revealed that the nitrile group forms a key hydrogen bond with the hinge region of the kinase, while the hydroxyl group enhances solubility and pharmacokinetic properties. These findings suggest its potential as a lead compound for cancer therapy.
In addition to its kinase inhibitory activity, recent work published in Bioorganic & Medicinal Chemistry Letters has highlighted the anti-inflammatory properties of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile. The compound was shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. Structure-activity relationship (SAR) studies indicated that the 5-hydroxy group is essential for this activity, while modifications to the nitrile moiety could modulate potency and selectivity. These results position the compound as a potential candidate for treating chronic inflammatory conditions.
The synthetic accessibility of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield and purity. The new protocol employs a one-pot condensation reaction under mild conditions, addressing previous challenges with byproduct formation. This advancement is particularly significant for enabling larger-scale production for preclinical studies.
Looking forward, the unique chemical properties of 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile continue to inspire novel applications. Current investigations are exploring its use as a building block for PROTACs (proteolysis targeting chimeras) and as a ligand for metal-organic frameworks in drug delivery systems. The compound's dual functionality (hydrogen bond donor/acceptor capability through the hydroxyl group and potential for further derivatization via the nitrile group) makes it particularly valuable for these emerging technologies in pharmaceutical development.
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